molecular formula C13H11N B1594054 4-Aminofluorene CAS No. 7083-63-8

4-Aminofluorene

Cat. No. B1594054
CAS RN: 7083-63-8
M. Wt: 181.23 g/mol
InChI Key: NNHRVRJFHLVIIV-UHFFFAOYSA-N
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Description

4-Aminofluorene is a synthetic arylamine . It is a white to tan solid with a melting point of 125-132 °C . It has been tested in controlled laboratory settings . There is evidence that 4-aminofluorene is a carcinogen and an intercalating agent that is extremely dangerous to genomic DNA that potentially can lead to mutation if not death .


Synthesis Analysis

The synthesis of 4-Aminofluorene involves complex chemical reactions. For example, one study describes the synthesis of Fluorene-Aminofluorene-modified oligodeoxynucleotides, which were treated with N-acetoxy-N-(trifluoroacetyl)-7-fluoro-2-aminofluorene in a pH 6.0 sodium citrate buffer at 37 °C for 18 hours .


Molecular Structure Analysis

The molecular formula of 4-Aminofluorene is C13H11N . It has a molar mass of 181.238 g·mol −1 . The structure of 4-Aminofluorene can be represented as a benzene ring attached to a cyclopentane which is attached to another benzene .


Physical And Chemical Properties Analysis

4-Aminofluorene is a white to tan solid with a melting point of 125-132 °C . It has a molar mass of 181.238 g·mol −1 . It is insoluble in water .

Scientific Research Applications

Electrochemical Polymerization

4-Aminofluorene has been explored in the context of electrochemical polymerization. Imamoglu and Önal (2004) investigated the polymerization of 2-aminofluorene in an ethyl alcohol/water mixture, resulting in an insoluble, conducting polymer. This study highlights the potential of aminofluorene derivatives in creating conductive polymers for various applications (Imamoglu & Önal, 2004).

Carcinogenic Research

The derivatives of aminofluorene, such as N-acetyl-2-aminofluorene, have been central in experimental cancer research. Kriek (2005) discusses how these compounds have been used to study the metabolic fate of carcinogens and their interaction with nucleic acids, contributing significantly to our understanding of the mechanism of action of aromatic amines in cancer research (Kriek, 2005).

Protein Engineering

Aminofluorene derivatives are also important in the field of protein engineering. Samsonov et al. (2009) conducted a study focusing on the physicochemical properties of fluorinated amino acids, including aminofluorene derivatives, using quantum mechanics and molecular dynamics approaches. This research is pivotal for understanding the role of fluorine in proteins, which can lead to advancements in protein engineering (Samsonov et al., 2009).

Spectroscopy and Molecular Structure Analysis

The molecular structure and vibrational analysis of aminofluorene have been subjects of interest. Pradeepa and Sundaraganesan (2014) performed a detailed study on 2-aminofluorene using FT-IR and FT-Raman spectroscopy, combined with Density Functional Theory. This work contributes to our understanding of the molecular behavior of aminofluorene compounds (Pradeepa & Sundaraganesan, 2014).

Photoluminescence Studies

2-Aminofluorene has been studied for its photoluminescence properties. Saha and Dogra (1998) analyzed the absorption and fluorescence spectra of 2-aminofluorene, revealing its potential in photophysical applications. This research provides insight into the optical properties of aminofluorene derivatives and their potential use in fluorescence-based applications (Saha & Dogra, 1998).

Safety And Hazards

4-Aminofluorene is a carcinogen and an intercalating agent that is extremely dangerous to genomic DNA that potentially can lead to mutation if not death . It is cytotoxic . Safety data sheets suggest that it may cause skin, eye, and respiratory tract irritation .

properties

IUPAC Name

9H-fluoren-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHRVRJFHLVIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221082
Record name Fluoren-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminofluorene

CAS RN

7083-63-8
Record name 9H-Fluoren-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7083-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminofluorene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007083638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOREN-4-AMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SYU175X98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
E Sawicki, F Ray, V Glocklin - The Journal of Organic Chemistry, 1956 - ACS Publications
Diphenic acid. This acid can be prepared from anthranilic acid7 but as pure phenanthrene8 was on hand, it was prepared by a procedure which offers the following two advan-tages:(1) …
Number of citations: 1 pubs.acs.org
J Schneider, B Pradines, F Helle… - 4th International …, 2018 - scholar.archive.org
… new antimalarial agents and evaluate the heterocyclic modification (fluorene vs quinoline) on the antimalarial activity, we describe here, the syntheses of enantiopurs 4-aminofluorene…
Number of citations: 1 scholar.archive.org
J Schneider, A Dassonville-Klimpt… - 3rd International …, 2017 - sciforum.net
… In order to obtain new antimalarial agents with novel aromatic core, we describe here, an enantioselective synthesis of 4-aminofluorene-methanols (AFMs) as LM analogs. We will …
Number of citations: 5 sciforum.net
E Sawicki, B Chastain - The Journal of Organic Chemistry, 1956 - ACS Publications
The procedure for the preparation of 1-aminofluorene usually involves 6 steps starting with fluo-ranthene. 4’5 In attempting to prepare a large quan-tity of 1-aminofluorene for cancer …
Number of citations: 9 pubs.acs.org
C Ioannides, YL Cheung, J Wilson… - Chemical research in …, 1993 - ACS Publications
… It is also pertinent to point out that AMI calculations have shown that the AAH values of the nitrenium ions of the two deacetylated derivatives 2- and 4-aminofluorene are very similar and …
Number of citations: 25 pubs.acs.org
R Gleiter, W Schaefer, HA Staab… - The Journal of Organic …, 1984 - ACS Publications
… The He(I) photoelectron spectrum of 4,5-bis(dimethylamino)fluorene (1) has been recorded and compared with those of 4-(dimethylamino)-and 4-aminofluorene, 3 and 4, respectively. …
Number of citations: 9 pubs.acs.org
A ÅSTRÖM, W BIRBERG, Å PILOTTI… - European journal of …, 1986 - Wiley Online Library
… Administration of l-aminofluorene, 4-aminofluorene, 2-acetylaminofluorene and … and fluorene (about tenfold), while 4-aminofluorene and 4-acetylaminofluorene were found to elevate …
Number of citations: 47 febs.onlinelibrary.wiley.com
HI Hadler, BG Daniel - Cancer Research, 1973 - AACR
… and N-hydroxy-N-acetyl-4-aminofluorene) induced modest effects. Isomer 1 was more effective than Isomer 4. This sequence (2,3 > 1,4 and 1> 4) is in agreement with the …
Number of citations: 24 aacrjournals.org
WJP Neish - Recueil des Travaux Chimiques des Pays‐Bas, 1953 - Wiley Online Library
… acid to 5 ( =4) -nitrofluorene from which 4-aminofluorene was prepared by reduction with zinc and calcium chloride in ethanol. ,The authors note that the yield of 2-amino-5-nitrofluorene …
Number of citations: 1 onlinelibrary.wiley.com
LA Poirier, JA Miller, EC Miller - Cancer Research, 1963 - AACR
N-Hydroxy-2-acetylaminofluorene (N-hydroxy-AAF), in conjugated form, was identified as a urinary metabolite of 2-acetylaminofluorene (AAF) in male mongrel dogs. This metabolite …
Number of citations: 206 aacrjournals.org

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